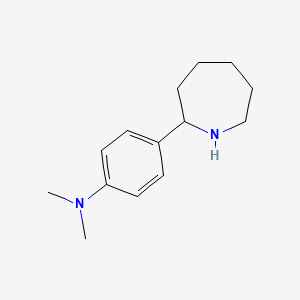

4-(azepan-2-yl)-N,N-dimethylaniline

Description

Contextualization within Azaheterocyclic Chemistry

Azaheterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are of paramount importance in organic and medicinal chemistry. The azepane ring, in particular, is a key structural motif found in a number of natural products and synthetic molecules with diverse biological activities. Its seven-membered structure imparts a higher degree of conformational flexibility compared to smaller five- or six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). This flexibility can be crucial for optimizing interactions with biological targets. The synthesis of functionalized azepanes is an active area of research, with methods often involving ring-expansion reactions of smaller cyclic precursors or multi-step sequences. researchgate.net The development of stereoselective and regioselective synthetic methods for azepane derivatives is a significant challenge that chemists continue to address. rsc.org

Significance of the N,N-Dimethylaniline Moiety in Organic Systems

The N,N-dimethylaniline moiety is a versatile building block in organic synthesis and is a component of many commercially important compounds, particularly dyes. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions. This electronic property also influences the basicity and nucleophilicity of the nitrogen atom. Furthermore, the N,N-dimethylaniline scaffold is found in various pharmaceuticals and serves as a precursor for the synthesis of more complex molecules.

Overview of Research Trajectories for 4-(azepan-2-yl)-N,N-dimethylaniline

Specific research focused solely on this compound is not extensively reported in publicly available literature. However, based on the known applications of related azepane and aniline (B41778) derivatives, several research trajectories can be envisaged. The presence of the azepane ring suggests potential applications in medicinal chemistry, where this motif is often explored for its interaction with central nervous system targets or as a scaffold for enzyme inhibitors. For instance, derivatives of azepane have been investigated for their potential as anticancer and antiviral agents. nih.govnih.gov The N,N-dimethylaniline portion, with its reactive sites, could be utilized for further functionalization, leading to the development of novel dyes, molecular probes, or ligands for catalysis. The hybrid nature of the molecule makes it an interesting candidate for studies in materials science, where the electronic properties of the aniline moiety could be modulated by the azepane ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(2)13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCNWFSKKENGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398413 | |

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-95-8 | |

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azepan 2 Yl N,n Dimethylaniline and Analogues

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to 4-(azepan-2-yl)-N,N-dimethylaniline involve the construction of the key C-N and C-C bonds that define the core structure. These strategies can be broadly divided into methods for forming the azepane ring and methods for attaching the aniline (B41778) fragment.

Strategies for Azepane Ring Formation

The synthesis of the seven-membered azepane ring is often considered a significant challenge in heterocyclic chemistry due to unfavorable entropic factors and transannular strain. However, a number of effective strategies have been developed.

One prominent method is ring expansion , where a smaller, more readily available ring system is enlarged. For instance, substituted pyrrolidines can undergo ring expansion to form azepanes. researchgate.net This can be achieved through various rearrangement reactions. A photochemical approach involves the rearrangement of N-vinylpyrrolidinones to azepin-4-ones, which can then be reduced to the corresponding azepanes. nih.gov Similarly, piperidine (B6355638) derivatives can be expanded to azepanes with high stereoselectivity and regioselectivity. rsc.org

Another innovative approach is the dearomative ring expansion of nitroarenes . This method utilizes the photochemical conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered system. Subsequent hydrogenolysis yields the saturated azepane ring in a two-step process from simple nitroarenes. nih.govmanchester.ac.uk

Cyclization strategies also play a crucial role. Tandem amination/cyclization reactions of functionalized allenynes with amines, catalyzed by copper(I), can produce substituted azepines. nih.gov Additionally, a temporary-bridge strategy based on an annulation of ambident electrophilic and nucleophilic partners can lead to the formation of oxygen-bridged azepanes, which can be further transformed into highly functionalized azepane derivatives. rsc.org

A variety of other cyclization methods have been reported, including:

The reaction of dihalocarbene species with N-Boc-protected dihydropyrroles or tetrahydropyridines, followed by reductive amination that triggers cyclopropane (B1198618) ring cleavage to form ring-expanded products. rsc.orgrsc.org

A stepwise annulation sequence starting from 2H-azirines, involving diastereoselective allylindanation, N-acylation, and ring-closing metathesis to construct a bicyclic intermediate, which upon ring opening yields highly substituted azepanones. acs.org

These diverse methods provide a toolbox for chemists to construct the azepane core with various substitution patterns, which is a critical first step toward the synthesis of the target molecule.

Coupling Reactions for Aniline Incorporation

Once the azepane ring is formed, or if a suitable precursor is available, the next critical step is the incorporation of the N,N-dimethylaniline moiety. This is typically achieved through the formation of a carbon-nitrogen or carbon-carbon bond between the two fragments.

Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates is highly efficient for creating aryl amines. organic-chemistry.org In the context of synthesizing this compound, this could involve the coupling of a 2-haloazepane with N,N-dimethylaniline or, more likely, the coupling of azepane with a 4-halo-N,N-dimethylaniline derivative. The reaction is known for its broad substrate scope and functional group tolerance, making it a highly attractive option. orgsyn.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to handle different substrates and reaction conditions. nih.gov

The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds, as well as C-O and C-S bonds. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline with an aryl halide. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and various ligands have made this reaction more practical. nih.govmdpi.com This method could be applied to couple azepane with an activated aryl halide, such as 4-fluoro- (B1141089) or 4-chloro-N,N-dimethylaniline.

| Cross-Coupling Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium-based | Aryl halides/triflates and amines | High efficiency, broad scope, mild conditions |

| Ullmann Condensation | Copper-based | Aryl halides and amines/alcohols/thiols | Often requires higher temperatures, useful for specific substrates |

Another potential route for creating the C-C bond between the azepane and aniline rings is through electrophilic aromatic substitution . The N,N-dimethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring.

A plausible strategy would involve generating a reactive electrophilic species from the azepane ring at the 2-position. For example, a 2-hydroxyazepane could be converted into a good leaving group, which, under Lewis acid catalysis, could generate a cyclic iminium ion. This electrophile could then react with N,N-dimethylaniline, primarily at the para position, to form the desired product.

Alternatively, a Friedel-Crafts-type reaction could be envisioned. If a 2-haloazepane is used, a Lewis acid could promote its reaction with N,N-dimethylaniline. However, controlling the regioselectivity and avoiding side reactions can be challenging in such approaches.

Precursor-Based Synthesis and Functional Group Interconversions

An alternative to direct coupling involves the synthesis of a precursor molecule that already contains both the azepane and a modified aniline ring, followed by functional group interconversions (FGI) to arrive at the final product. ub.edu

For instance, one could start with a nitroaromatic compound that is then elaborated to include the azepane ring. The aforementioned dearomative ring expansion of nitroarenes is a prime example of this strategy. nih.govmanchester.ac.uk If one were to start with 1-nitro-4-(some precursor to the azepan-2-yl group)benzene, the nitro group could be reduced to an amine, which could then be dimethylated.

A hypothetical synthetic sequence could be:

Start with a suitable precursor like 4-bromo-N,N-dimethylaniline. prepchem.com

Introduce a side chain at the 4-position that can be cyclized to form the azepane ring.

Perform the cyclization to generate the seven-membered ring.

Functional group interconversions are fundamental to this approach. For example, a ketone or an ester group on a precursor could be converted to an amine, which is then cyclized. Or, a nitroso group, which can be introduced onto N,N-dimethylaniline, prepchem.com could be a handle for further transformations.

Electrochemical Synthesis Approaches for Related Systems

Modern synthetic chemistry has increasingly turned to electrochemical methods as a green and efficient alternative to traditional reagents. rsc.org Electrosynthesis offers unique opportunities for the construction of heterocyclic systems. acs.org

Electrochemical cross-coupling reactions have been developed for the formation of C-N and C-C bonds. For example, a nickel-catalyzed electrochemical cross-coupling has been used to arylate 3-amino-6-chloropyridazines, demonstrating a viable alternative to palladium-catalyzed methods like Suzuki and Stille couplings. nih.govnih.gov Such a method could potentially be adapted for the coupling of a halo-azepane derivative with an aryl partner.

Intramolecular electrochemical cyclizations are also a powerful tool for building N-heterocycles. rsc.org While direct electrochemical synthesis of this compound has not been reported, the principles of electrochemical synthesis of N-aryl aza-heterocycles suggest that such a route is plausible. This could involve the anodic oxidation of a suitably designed precursor to initiate a cyclization cascade.

The development of electrochemical methods for the synthesis of the target molecule and its analogues represents a promising area for future research, offering potential advantages in terms of sustainability and reaction efficiency.

Chemo- and Regioselectivity in Synthetic Pathways

The selective synthesis of 2-substituted azepanes is a key challenge in constructing molecules like this compound. Several strategies have been developed to control the position and type of functionalization on the azepane ring.

One powerful approach involves the dearomative ring expansion of nitroarenes. This method, mediated by blue light at room temperature, can transform a six-membered nitroarene into a seven-membered ring system. Subsequent hydrogenolysis can then yield the desired azepane scaffold. This strategy has been successfully applied to synthesize azepane analogs of piperidine-containing drugs nih.gov. The regioselectivity of this process is dictated by the substitution pattern on the initial nitroarene, allowing for the introduction of functional groups at specific positions on the resulting azepane ring.

Palladium-catalyzed C(sp³)–H arylation offers a direct method for introducing an aryl group at the α-position of saturated azacycles. This transformation can utilize arylboronic acids as the coupling partners. Studies have shown that for azepane, arylation occurs selectively at the less hindered α-methylene position nih.gov. The choice of ligand and reaction conditions is crucial for achieving high yields and controlling selectivity. For instance, in related pyrrolidine (B122466) systems, this method can achieve high monoselectivity and even diastereoselective diarylation nih.gov. This approach is highly relevant for the synthesis of this compound, as it could potentially couple an N-protected azepane directly with a suitable (4-(dimethylamino)phenyl)boronic acid derivative.

Annulation reactions provide another avenue to construct the azepane ring with desired substituents. For example, a [5 + 2] annulation of vinylcyclopropanes and enamines or imines, catalyzed by palladium, can produce N-aryl azepanes rsc.org. The regioselectivity of this annulation is controlled by the nature of the catalyst and the substrates. Density functional theory (DFT) calculations have been employed to understand and predict the outcome of these reactions, favoring the [5 + 2] over a [3 + 2] cycloaddition pathway rsc.org.

Furthermore, reductive amination of dicarbonyl compounds can be a viable route. Intramolecular reductive amination has been explored for the formation of azepanes, where the regioselectivity is determined by the positions of the carbonyl and amine precursors within the linear starting material researchgate.netorganic-chemistry.orglibretexts.org.

The table below summarizes some of the regioselective synthetic methods applicable to the formation of 2-substituted azepanes.

| Method | Key Features | Regioselectivity | Potential Application for Target Compound |

| Dearomative Ring Expansion | Blue light-mediated, room temperature reaction of nitroarenes. | Controlled by substituent position on the nitroarene. | Synthesis of the azepane core with a precursor for the aniline moiety. |

| Pd-catalyzed C-H Arylation | Direct arylation of the azepane C-H bond with arylboronic acids. | Selective for the α-position of the azepane ring. | Direct coupling of an azepane with a (4-(dimethylamino)phenyl)boronic acid derivative. |

| [5 + 2] Annulation | Palladium-catalyzed reaction of vinylcyclopropanes and imines. | Leads to N-aryl azepanes. | Formation of the N-aryl azepane scaffold in one step. |

| Reductive Amination | Intramolecular cyclization of an amino-dicarbonyl precursor. | Determined by the placement of functional groups in the starting material. | Stepwise construction of the azepane ring. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its analogs can significantly reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener reagents, solvents, and catalysts, as well as improving atom economy.

The synthesis of the N,N-dimethylaniline moiety itself offers several opportunities for green innovation. Traditional methods for N-methylation often rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate. Greener alternatives have been developed, such as the use of dimethyl carbonate, which is a non-toxic and biodegradable reagent mdpi.com. Another approach is the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727), where methanol serves as both the methylating agent and a source of hydrogen for the reduction of the nitro group. This one-pot reaction can be catalyzed by a Raney-Ni® catalyst and achieves a high yield of the desired product libretexts.org.

Catalysis plays a central role in the greening of synthetic pathways. The use of catalytic reagents is inherently greener than stoichiometric ones as they are used in smaller quantities and can often be recycled and reused nih.gov. The palladium-catalyzed C-H arylation mentioned previously is an example of a catalytic method that can be made more sustainable by optimizing the catalyst system to have high turnover numbers and by performing the reaction in greener solvents. Research into rhodium-catalyzed coupling reactions of arylboronic acids in aqueous media highlights the potential for moving away from traditional organic solvents organic-chemistry.org.

The choice of solvent is another critical factor. Many organic syntheses rely on volatile and often toxic organic solvents. The principles of green chemistry encourage the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For instance, direct arylation of certain heterocycles has been successfully performed on water, demonstrating the feasibility of aqueous reaction media nih.gov.

Improving atom economy, which maximizes the incorporation of material from the starting materials into the final product, is a fundamental principle of green chemistry. Annulation and C-H activation reactions are often more atom-economical than classical multi-step syntheses that involve protection and deprotection steps.

The table below outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Specific Examples |

| Use of Greener Reagents | Replacing toxic methylating agents. | Using dimethyl carbonate or methanol for the synthesis of N,N-dimethylaniline. |

| Catalysis | Employing catalytic over stoichiometric reagents. | Palladium-catalyzed C-H arylation for coupling the azepane and aniline moieties. |

| Safer Solvents | Replacing hazardous organic solvents. | Exploring aqueous media for coupling reactions. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Utilizing C-H activation and annulation strategies to reduce the number of synthetic steps. |

By integrating these chemo- and regioselective synthetic methodologies with green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, controlled, and environmentally responsible manner.

Advanced Spectroscopic and Structural Characterization of 4 Azepan 2 Yl N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-(azepan-2-yl)-N,N-dimethylaniline, both ¹H and ¹³C NMR would provide detailed information about its chemical structure, connectivity, and electronic environment.

The predicted ¹H NMR spectrum would feature distinct signals for the protons of the N,N-dimethylaniline moiety and the azepane ring. The aromatic protons are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the N,N-dimethyl group would likely yield a sharp singlet. Protons on the saturated azepane ring would resonate in the aliphatic region of the spectrum, with the proton on the carbon adjacent to the aniline (B41778) ring (C2) being the most deshielded within that system.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the aromatic ring, the dimethylamino group, and the seven carbons of the azepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~2.95 (s, 6H) | ~40.5 |

| Aromatic H (ortho to NR₂) | ~6.70 (d, 2H) | ~112.8 |

| Aromatic H (ortho to Azepanyl) | ~7.15 (d, 2H) | ~129.5 |

| Aromatic C (ipso-N) | - | ~150.0 |

| Aromatic C (ipso-Azepanyl) | - | ~145.0 |

| Azepane C2-H | ~3.60 (m, 1H) | ~60.0 |

| Azepane N-H | Variable (broad s, 1H) | - |

| Azepane CH₂ | ~1.5-1.9 (m, 10H) | ~26.0-42.0 |

To confirm the structural assignments, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton connectivities, clearly mapping out the adjacent protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the C2 proton of the azepane ring with the C4 carbon of the aniline ring, and the N-methyl protons with the C1 carbon of the aniline ring, confirming the connectivity between the two ring systems.

Solid-State NMR (ssNMR) could provide valuable information about the molecule's structure in the solid phase. mdpi.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular packing, polymorphism, and the local environment of atoms within a crystal lattice. emory.edu For aniline derivatives, ¹⁵N ssNMR can be particularly insightful for studying the sequencing and electronic structure in polymeric forms or complex solids. mdpi.com

The seven-membered azepane ring is highly flexible and can adopt several conformations, such as the chair and boat forms. mq.edu.aursc.org The preferred conformation in solution can be investigated using NMR data. Analysis of proton-proton coupling constants (³JHH) around the ring can provide information on dihedral angles, which are characteristic of specific conformations. chemistrysteps.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This data is critical for building a three-dimensional model of the molecule's dominant conformation in solution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectra would be a composite of the vibrations from the N,N-dimethylaniline and azepane moieties.

N,N-dimethylaniline vibrations : Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. researchgate.net

Azepane vibrations : Aliphatic C-H stretching from the CH₂ groups of the azepane ring would produce strong bands in the 2850-2960 cm⁻¹ range. A key diagnostic peak would be the N-H stretching vibration from the secondary amine of the azepane ring, expected around 3300-3500 cm⁻¹, which would likely be a sharp to medium band.

Table 2: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine (Azepane) |

| Aromatic C-H Stretch | 3000 - 3100 | N,N-dimethylaniline |

| Aliphatic C-H Stretch | 2850 - 2960 | Azepane |

| Aromatic C=C Stretch | 1500 - 1600 | N,N-dimethylaniline |

| CH₂ Bend (Scissoring) | ~1450 | Azepane |

| Aromatic C-N Stretch | 1340 - 1380 | N,N-dimethylaniline |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. mdpi.com

For this compound (C₁₄H₂₂N₂), the calculated monoisotopic mass is 218.1783 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ at approximately 219.1861, with a high degree of accuracy (typically within 5 ppm).

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines. libretexts.orgmiamioh.edu This could lead to the loss of alkyl radicals from the azepane ring.

Loss of Methyl Group : A peak corresponding to [M-15]⁺ would indicate the loss of a methyl radical from the dimethylamino group.

Ring Cleavage : The azepane ring could undergo fragmentation, leading to a series of characteristic daughter ions.

Aniline Fragmentation : The aromatic portion can fragment, often involving the loss of HCN after initial cleavages. miamioh.edu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While a crystal structure for this compound is not publicly available, a hypothetical study would reveal the solid-state conformation of both the azepane ring and the orientation of the dimethylamino group relative to the phenyl ring.

Table 3: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₂₂N₂ |

| Formula Weight | 218.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

The analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the solid-state structure. ias.ac.inmdpi.com For this compound, the most significant interaction is expected to be hydrogen bonding. The secondary amine of the azepane ring (N-H) can act as a hydrogen bond donor, while the nitrogen of the dimethylamino group can act as an acceptor. This could lead to the formation of chains or dimers within the crystal lattice. researchgate.net

Other potential interactions include:

C-H···π interactions : Where C-H bonds from the azepane ring or methyl groups interact with the electron cloud of the phenyl ring of an adjacent molecule. nih.gov

Understanding these interactions is fundamental in the field of crystal engineering, as they dictate the physical properties of the solid material. ias.ac.in

Hydrogen Bonding and Weak Interactions (e.g., C–H···π)

A comprehensive analysis of the crystal structure of this compound reveals a network of intermolecular interactions that are crucial in stabilizing the crystal packing. While conventional hydrogen bonds involving the secondary amine of the azepane ring are significant, weaker interactions, particularly C–H···π interactions, play a substantial role in the supramolecular assembly.

The azepane ring and the N,N-dimethylaniline moiety present multiple hydrogen bond donors and acceptors. The nitrogen atom of the azepane ring can act as a hydrogen bond donor, while the nitrogen of the dimethylamino group and the π-system of the aromatic ring can function as acceptors. Detailed crystallographic data would typically provide precise bond distances and angles to quantify these interactions.

The interplay between conventional N–H···N or N–H···π hydrogen bonds and the weaker C–H···π interactions dictates the formation of specific packing motifs, such as chains or layers. A detailed analysis of the Hirshfeld surface would further elucidate the nature and prevalence of these contacts, providing a quantitative measure of the different intermolecular interactions.

Interactive Data Table: Potential Intermolecular Interactions

Below is a hypothetical representation of typical bond parameters for interactions that could be expected in the crystal structure of this compound, based on data from similar compounds.

| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| Hydrogen Bond | N (azepane) | N (dimethylamino) | ~ 0.90 | ~ 2.10 | ~ 3.00 | ~ 170 |

| C–H···π Interaction | C-H (azepane) | Centroid (phenyl) | ~ 0.98 | ~ 2.80 | ~ 3.60 | ~ 140 |

| C–H···π Interaction | C-H (methyl) | Centroid (phenyl) | ~ 0.96 | ~ 2.90 | ~ 3.70 | ~ 135 |

Note: This data is illustrative and not based on a reported crystal structure for this specific compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is determined by the spatial arrangement of the azepane ring relative to the N,N-dimethylaniline moiety. This is primarily defined by the torsion angles around the single bond connecting the two fragments.

The seven-membered azepane ring is non-planar and can adopt several low-energy conformations, such as the chair, boat, or twist-chair forms. The specific conformation observed in the crystalline state will be the one that allows for the most favorable packing and intermolecular interactions, minimizing steric hindrance.

Furthermore, the orientation of the N,N-dimethylamino group with respect to the phenyl ring is of interest. Gas-phase studies on N,N-dimethylaniline have shown that the nitrogen atom has a slightly pyramidal geometry, and the dimethylamino group is twisted relative to the plane of the phenyl ring. This twist is a balance between the steric repulsion of the methyl groups and the electronic effects of π-conjugation. In the solid state, this torsion angle will be influenced by the crystal packing forces.

Key conformational parameters that would be determined from a single-crystal X-ray diffraction study include:

Torsion Angle: The angle defining the rotation around the bond connecting the C2 of the azepane ring and the C4 of the phenyl ring.

Azepane Ring Conformation: Identification of the specific chair, boat, or intermediate conformation.

Pyramidalization at Nitrogen: The degree to which the nitrogen of the dimethylamino group deviates from a planar geometry.

The solid-state conformation represents a minimum on the potential energy surface for the crystalline form, which may differ from the preferred conformation in solution or in the gas phase due to the influence of the crystal lattice.

Conformational Landscape and Stereochemical Considerations of the Azepane Moiety

Dynamic Conformational Analysis of the Seven-Membered Ring

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, possesses a high degree of flexibility, leading to a complex conformational profile. Unlike the well-defined and relatively rigid chair conformation of cyclohexane, the seven-membered ring of azepane can adopt a multitude of conformations. The most stable of these are generally considered to be in the twist-chair and chair families.

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping the potential energy surface of the azepane ring. These studies consistently identify a twist-chair conformation as the global minimum, with a chair conformation being slightly higher in energy. The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature. This dynamic equilibrium means that in a given sample, a population of different conformers coexists.

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide valuable data to validate and complement computational findings. For instance, variable-temperature NMR studies can be used to determine the energy barriers between different conformations by observing changes in the NMR spectrum as the temperature is varied.

Influence of Substituents on Ring Conformation

The introduction of substituents onto the azepane ring significantly impacts its conformational preferences. The size, position, and electronic nature of the substituent all play a role in determining the most stable conformation by influencing the balance of steric and electronic interactions within the molecule.

In the case of 4-(azepan-2-yl)-N,N-dimethylaniline, the bulky N,N-dimethylaniline group is attached to the second carbon atom of the azepane ring. To minimize steric hindrance, this substituent will preferentially occupy a pseudo-equatorial position on the ring. An axial or pseudo-axial orientation would lead to unfavorable steric clashes with the hydrogen atoms on the same side of the ring.

The nitrogen atom within the azepane ring also contributes to the conformational complexity through a process called nitrogen inversion, where the lone pair of electrons and the substituent on the nitrogen rapidly flip their orientation. This, combined with the ring's conformational flexibility, results in a complex interplay of possible structures.

Table 1: Influence of Substituents on Azepane Ring Conformation

| Substituent Position | Preferred Orientation | Rationale for Preference |

| C2 (as in this compound) | Pseudo-equatorial | Minimization of steric strain with the rest of the ring. |

| Other carbon atoms | Generally pseudo-equatorial | Avoidance of unfavorable 1,3-diaxial-like interactions. |

Stereoisomerism and Enantioselective Synthesis Approaches

The presence of a substituent at the C2 position of the azepane ring in this compound makes this carbon atom a chiral center. As a result, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers: (R)-4-(azepan-2-yl)-N,N-dimethylaniline and (S)-4-(azepan-2-yl)-N,N-dimethylaniline. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The synthesis of a single enantiomer, a process known as enantioselective synthesis, is of paramount importance in fields such as medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities. Several strategies have been developed to achieve enantioselective synthesis.

One common method is asymmetric catalysis , where a small amount of a chiral catalyst is used to steer a chemical reaction towards the formation of one enantiomer over the other. Another approach involves the use of a chiral auxiliary , a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Resolution of a racemic mixture is another established technique. This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods such as crystallization. Finally, biocatalysis , which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds.

Table 2: Approaches to Enantioselective Synthesis

| Synthesis Method | Description | Key Features |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. | High efficiency, requires only a small amount of catalyst. |

| Chiral Auxiliaries | A temporary chiral group guides the stereochemical course of a reaction. | Stoichiometric use of the auxiliary is often necessary. |

| Resolution | A racemic mixture is separated into its individual enantiomers. | Can be achieved via diastereomeric salt formation or chiral chromatography. |

| Biocatalysis | Enzymes are used to perform enantioselective reactions. | High selectivity, mild reaction conditions, environmentally friendly. |

Mechanistic Studies and Reactivity of 4 Azepan 2 Yl N,n Dimethylaniline

Reaction Pathways and Transition State Analysis

The reactivity of 4-(azepan-2-yl)-N,N-dimethylaniline is dictated by the interplay of its constituent parts. The N,N-dimethylamino group is a strong activating group, directing electrophilic attack to the ortho and para positions of the aniline (B41778) ring. However, with the para position blocked by the azepan-2-yl substituent, electrophilic substitution is expected to occur predominantly at the positions ortho to the N,N-dimethylamino group.

The azepane ring introduces additional reaction pathways. The secondary amine within the azepane ring can undergo N-alkylation, N-acylation, and oxidation. Oxidation of cyclic secondary amines can lead to the formation of lactams, often proceeding through an N-haloamine intermediate followed by elimination to form an iminium ion, which is then hydrolyzed. organic-chemistry.orgacs.org Transition-metal-catalyzed dehydrogenative oxidation is another pathway to lactam formation. acs.org

Intramolecular reactions between the N,N-dimethylaniline and azepane moieties are also conceivable. For instance, oxidation of the N,N-dimethylamino group could lead to a radical cation, which might then participate in an intramolecular cyclization with the azepane nitrogen, although this is likely to be sterically hindered.

Transition state analysis for electrophilic aromatic substitution would involve the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate, and thus the reaction rate, will be influenced by the electron-donating nature of both the N,N-dimethylamino group and the azepan-2-yl group. For reactions involving the azepane ring, such as oxidation, the transition state will depend on the specific mechanism. For example, in a Hofmann-Löffler-Freytag type reaction, a key transition state would involve the intramolecular 1,5-hydride shift from a carbon atom to a nitrogen-centered radical.

Kinetic Studies of Key Transformation Reactions

The kinetics of reactions involving this compound can be inferred from studies on analogous compounds. The azepan-2-yl group, being an alkyl substituent, is expected to be electron-donating, thereby increasing the electron density of the aniline ring and accelerating the rate of electrophilic aromatic substitution compared to unsubstituted N,N-dimethylaniline.

The oxidation of the two nitrogen atoms will exhibit different kinetic profiles. The N,N-dimethylamino group, being part of an aromatic system, will have its oxidation potential and reaction kinetics influenced by the electronic effects of the substituent. The secondary amine of the azepane ring will behave more like a typical aliphatic amine. The kinetics of the oxidation of N-methylaniline has been shown to follow a sigmoidal growth of Raman band intensities, indicating a self-accelerating character of the reaction. researchgate.net A similar trend might be expected for the oxidation of the N,N-dimethylaniline moiety in the target compound.

The table below provides hypothetical comparative kinetic data for key transformation reactions, based on known trends for related compounds.

| Reaction Type | Substrate | Relative Rate Constant (k_rel) | Notes |

| Nitration | N,N-dimethylaniline | 1 | Reference compound |

| Nitration | 4-alkyl-N,N-dimethylaniline | > 1 | Alkyl group is electron-donating |

| Nitration | This compound | > 1 | Azepanyl group is electron-donating |

| Oxidation (N,N-dimethylamino) | This compound | k₁ | Dependent on oxidant and conditions |

| Oxidation (azepane NH) | This compound | k₂ | k₁ and k₂ will differ based on the local electronic and steric environment |

Role as a Reagent or Ligand in Metal-Catalyzed Reactions

The presence of two nitrogen atoms and an aromatic ring makes this compound a potentially versatile ligand in metal-catalyzed reactions. It can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the N,N-dimethylamino group and the nitrogen of the azepane ring, forming a stable chelate ring. The size of this chelate ring will depend on the conformation of the azepane ring.

Furthermore, the π-system of the aniline ring could also participate in coordination, making it a potential tridentate ligand. The specific coordination mode will depend on the metal, its oxidation state, and the other ligands present in the coordination sphere. Ligands containing diazepane backbones have been used to synthesize manganese(II) complexes that are active catalysts for olefin epoxidation. rsc.org Similarly, complexes of this compound could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

The table below summarizes the potential coordination modes of this compound.

| Coordination Mode | Donor Atoms | Potential Applications |

| Monodentate | N (azepane) | Basic catalysis |

| Monodentate | N (dimethylamino) | Basic catalysis |

| Bidentate | N (azepane), N (dimethylamino) | Chelation-assisted catalysis (e.g., cross-coupling, hydrogenation) |

| Tridentate | N (azepane), N (dimethylamino), π (arene) | Stabilization of high-coordination number metal complexes |

Redox Chemistry and Electrochemical Behavior

The electrochemical behavior of this compound is expected to be complex, with multiple redox events possible. The N,N-dimethylaniline moiety is known to undergo electrochemical oxidation to form a radical cation. acs.orgacs.org The stability and subsequent reactions of this radical cation are highly dependent on the solvent, electrolyte, and the presence of other nucleophiles.

The azepane ring also has a redox-active secondary amine. The oxidation potential of this amine will likely be different from that of the aromatic amine. Therefore, cyclic voltammetry of this compound is predicted to show at least two distinct oxidation peaks. The first oxidation would likely correspond to the N,N-dimethylamino group, which is generally more easily oxidized than a secondary aliphatic amine. The azepan-2-yl substituent would likely lower the oxidation potential of the N,N-dimethylaniline moiety due to its electron-donating nature.

Upon oxidation, the generated radical cation of the N,N-dimethylaniline moiety can undergo various follow-up reactions, including dimerization (head-to-tail or tail-to-tail coupling) or polymerization. The presence of the bulky azepan-2-yl group might sterically hinder some of these coupling reactions. Intramolecular reactions, such as cyclization involving the azepane nitrogen, are also a possibility, leading to novel heterocyclic structures.

The predicted electrochemical data for this compound is presented in the table below, based on data for related compounds.

| Parameter | Predicted Value | Notes |

| First Oxidation Potential (E_pa1) | ~0.7 - 0.9 V vs. SCE | Corresponding to the oxidation of the N,N-dimethylamino group. |

| Second Oxidation Potential (E_pa2) | > 1.0 V vs. SCE | Corresponding to the oxidation of the azepane nitrogen. |

| Reversibility | Irreversible | The radical cations are expected to be highly reactive and undergo follow-up chemical reactions. |

Computational Chemistry and Theoretical Modeling of 4 Azepan 2 Yl N,n Dimethylaniline

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the ground-state electronic structure and equilibrium geometry of molecules. For 4-(azepan-2-yl)-N,N-dimethylaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural and electronic parameters. nih.gov The geometry optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Quantum chemical studies on related heterocyclic systems, such as azepane, have used methods like M06-2X/6-311++G(d,p) to investigate structural properties, revealing good agreement between calculated and experimental X-ray crystallographic data. researchgate.net Similar calculations for this compound would elucidate the precise three-dimensional arrangement, including the puckering of the azepane ring and the orientation of the N,N-dimethylaniline substituent.

Furthermore, DFT provides critical electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located on the electron-donating N,N-dimethylaniline part of the molecule, while the LUMO is distributed across the aromatic system. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. ijnc.ir

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N (Aniline) Bond Length | ~1.38 Å | Bond connecting the aniline (B41778) nitrogen to the phenyl ring. |

| C-N (Azepane) Bond Length | ~1.46 Å | Typical single bond length within the azepane ring. researchgate.net |

| C-C-N (Azepane) Bond Angle | ~112° | Illustrates the ring strain in the seven-membered ring. researchgate.net |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and electronic excitation energy. nih.gov |

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. youtube.com It is particularly useful for predicting UV-visible absorption spectra by calculating vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. acs.org

For a molecule like this compound, TD-DFT can identify the nature of electronic transitions. The lowest energy transitions are typically π-π* transitions within the dimethylaniline chromophore. The calculations can reveal how the azepane substituent influences these transitions. While TD-DFT has been known to sometimes underestimate absolute excitation energies, it provides reliable trends and qualitative insights into the photophysical behavior of molecules. nih.gov This information is vital for applications in materials science, such as in the design of organic emitters or sensors. acs.org

Table 2: Predicted Excited State Properties from TD-DFT Calculations

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.75 | HOMO -> LUMO (π-π) |

| S2 | 4.13 | 300 | 0.12 | HOMO-1 -> LUMO (π-π) |

| S3 | 4.60 | 270 | 0.05 | HOMO -> LUMO+1 (n-π*) |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Given the conformational flexibility of the seven-membered azepane ring, MD simulations are essential for exploring the potential energy surface of this compound. Starting from a DFT-optimized geometry, an MD simulation can reveal the different accessible chair, boat, and twist-chair conformations of the azepane ring and the rotational dynamics of the N,N-dimethylaniline group. nih.gov

These simulations are governed by a force field, which is a set of empirical energy functions. By simulating the molecule in a solvent box (e.g., water), MD can also provide detailed information about intermolecular interactions. Analysis of the simulation trajectory can yield radial distribution functions, which describe how the density of solvent molecules varies as a function of distance from specific sites on the solute molecule. This is crucial for understanding solvation, solubility, and how the molecule interacts with its environment in a condensed phase.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.govchemrxiv.org A QSPR model is a mathematical equation that correlates variation in molecular descriptors with a specific property of interest. researchgate.net For a series of aniline derivatives, QSPR models have been successfully developed to predict properties such as lipophilicity (logP) and viscosity. researchgate.netnih.govutq.edu.iq

To develop a QSPR model relevant to this compound, one would first define a dataset of structurally similar compounds with known experimental values for a target property. Then, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound. Using statistical techniques like Multiple Linear Regression (MLR) and a descriptor selection method like a genetic algorithm, a predictive model is built. nih.gov Such a model could predict properties of this compound even before it is synthesized. nih.gov

For example, a study on the viscosity of aniline derivatives used DFT-calculated descriptors to build a robust QSPR model. researchgate.net The best model included descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom. researchgate.net

Table 3: Example of a QSPR Model for a Physicochemical Property

| Property | Model Equation | Statistical Parameters |

|---|---|---|

| Viscosity (η) | η = c₀ + c₁(Volume) + c₂(Surface Area) + c₃(Charge on N7) + c₄(Total Energy) | R² = 0.924, F = 12.169, S = 0.517 researchgate.net |

Force Field Development for Molecular Mechanics Studies

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field. ethz.ch Standard force fields like CHARMM and AMBER are parameterized for common biomolecules and small organic molecules, but they may lack accurate parameters for novel or uncommon fragments, such as the azepan-2-yl linkage in this compound. nih.gov Therefore, the development of specific force field parameters is often necessary for reliable simulations.

The parametrization process involves deriving values for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, partial atomic charges) terms. nih.gov This is typically achieved by fitting these parameters to reproduce high-level quantum mechanics data and, when available, experimental data. elsevierpure.com For instance, partial atomic charges can be derived to fit the electrostatic potential calculated via DFT. Dihedral parameters are adjusted to reproduce the rotational energy profiles around key bonds. For higher accuracy, especially in systems with significant electronic polarization effects, advanced polarizable force fields like AMOEBA can be developed. nih.gov This ensures that simulations can accurately capture the molecule's dynamics and interactions. ethz.ch

Chemical Modifications and Derivatization Strategies for 4 Azepan 2 Yl N,n Dimethylaniline

Synthesis of Substituted Analogues for Structure-Property Investigations

The synthesis of analogues is fundamental to understanding how structural changes influence the physicochemical and biological properties of a molecule. For 4-(azepan-2-yl)-N,N-dimethylaniline, this can be systematically approached by modifying its three key components.

The azepane ring, a seven-membered saturated heterocycle, is a significant scaffold in medicinal chemistry, present in several approved drugs. lifechemicals.comwikipedia.org Its conformational flexibility can be crucial for biological activity, and introducing substituents can help to favor specific conformations, which is important for effective drug design. lifechemicals.com

Several synthetic strategies can be employed to generate substituted azepanes that could then be coupled to the N,N-dimethylaniline moiety. One such strategy involves the dearomative ring expansion of substituted nitroarenes. This process, mediated by blue light at room temperature, can transform a six-membered nitro-aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. nih.govmanchester.ac.uk This method is advantageous as it allows for the preparation of complex and polysubstituted azepanes from readily available starting materials. nih.govmanchester.ac.uk

Another approach is the ring expansion of appropriately substituted piperidines, which can yield diastereomerically pure azepane derivatives with high stereoselectivity and regioselectivity. rsc.org Additionally, functionalized azepanes can be synthesized from bicyclic halogenated aminocyclopropane derivatives. rsc.orgrsc.org Reductive amination of these precursors can trigger a cyclopropane (B1198618) ring cleavage and expansion to afford functionalized azepanes. rsc.orgrsc.org The synthesis of heavily hydroxylated azepane iminosugars has also been achieved through methods like osmium-catalyzed tethered aminohydroxylation, highlighting the potential for introducing multiple functional groups. nih.gov

The secondary amine of the azepane ring itself is a prime site for modification. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of functional groups, thereby altering the steric and electronic properties of the molecule.

Table 1: Potential Modifications at the Azepane Ring

| Modification Site | Type of Modification | Potential Reagents/Methods | Expected Outcome |

|---|---|---|---|

| Azepane Nitrogen | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Introduction of alkyl, benzyl, or other functionalized chains |

| Azepane Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | Introduction of amide functionalities |

| Azepane Carbon | Substitution | Ring expansion of substituted piperidines | Introduction of substituents at various positions on the ring |

| Azepane Carbon | Substitution | Dearomative ring expansion of substituted nitroarenes | Access to a wide range of polysubstituted azepanes |

The N,N-dimethylaniline portion of the molecule is also amenable to a variety of modifications, primarily through electrophilic aromatic substitution. The powerful electron-donating dimethylamino group directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the para position is already occupied by the azepane ring in the parent molecule, substitutions would be expected to occur at the ortho positions (positions 3 and 5 of the aniline (B41778) ring).

Direct C-H functionalization is a modern and efficient way to introduce substituents. For instance, electrophilic fluorination of N,N-dimethylaniline derivatives has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI), leading to a mixture of ortho- and para-fluoro derivatives. researchgate.net In the case of this compound, this would likely yield the 3-fluoro and/or 3,5-difluoro analogues. Similarly, electrooxidative para-selective C-H/N-H cross-coupling reactions have been reported for N,N-dimethylaniline with various diarylamines, suggesting that C-H amination at the ortho positions could be a viable strategy. researchgate.net

Traditional electrophilic substitution reactions such as nitration can also be employed. The nitration of N,N-dimethylaniline in acidic solution initially yields 3-nitrodimethylaniline, which can be further nitrated to produce derivatives with multiple nitro groups. wikipedia.org The N,N-dimethylamino group itself can be modified. For example, N-demethylation is a known metabolic pathway and can also be achieved synthetically. nih.govacs.org

Table 2: Potential Modifications at the Aniline Ring

| Modification Site | Type of Modification | Potential Reagents/Methods | Expected Outcome |

|---|---|---|---|

| Ortho C-H | Fluorination | N-fluorobenzenesulfonimide (NFSI) | Introduction of one or two fluorine atoms |

| Ortho C-H | Amination | Electrooxidative cross-coupling with amines | Introduction of amino or substituted amino groups |

| Ortho C-H | Nitration | Nitric acid/Sulfuric acid | Introduction of nitro groups |

| Nitrogen atom | N-Dealkylation | Oxidative methods | Formation of N-methylaniline or aniline analogues |

The synthesis of such linkers can be guided by established synthetic protocols. For instance, the synthesis of tryptophan derivatives containing both azepine and acylhydrazone moieties demonstrates the feasibility of constructing complex molecules with linker units. nih.gov

Polymerization or Incorporation into Supramolecular Assemblies

The unique structure of this compound makes it an interesting candidate for the development of novel polymers and supramolecular systems.

Polymers containing N,N-dimethylaniline have been synthesized and used as end-functional polymers in photoinduced block copolymerization. researchgate.net For example, N,N-dimethylaniline functionalized polystyrenes have been used to initiate the polymerization of other monomers. researchgate.net Furthermore, the polymerization of aniline derivatives with reagents like sulfur monochloride (S2Cl2) can yield poly[N,N-(phenylamino)disulfides], which are conjugated polymers with interesting electronic and optical properties. acs.orgnih.gov The color of these polymers can be tuned by the substituents on the aromatic ring. acs.orgnih.gov

The azepane moiety can also be incorporated into polymers. For instance, a functional derivative of ε-caprolactam (azepan-2-one), namely 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized and polymerized via anionic ring-opening polymerization to create functional aliphatic polyamides. acs.org This suggests that a monomer derived from this compound could potentially undergo polymerization.

In the realm of supramolecular chemistry, both the N,N-dimethylaniline and azepane moieties can participate in non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking and cation-π interactions. Amphiphilic copolymers that self-assemble into nanomicelles for drug delivery applications have been created, showcasing the potential of such systems. nih.gov The flexible azepane ring could act as a guest in various host molecules, while the electron-rich aniline ring could form charge-transfer complexes.

Rational Design Principles for Derivatization

Rational design is a key strategy in developing new molecules with desired properties, particularly in medicinal chemistry. mdpi.com The design of derivatives of this compound would be guided by the intended application.

For drug discovery, the azepane scaffold is of particular interest. lifechemicals.comnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.govnih.gov For instance, if the parent compound shows some biological activity, systematic modifications as described in section 8.1 can be performed to create a library of analogues. These analogues would then be tested to build a SAR model, which can guide further design iterations. Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be powerful tools in this process. mdpi.com

If the goal is to develop new materials, such as polymers with specific optical or electronic properties, the design principles would focus on modifying the electronic nature of the aniline ring and introducing polymerizable groups. For example, adding electron-withdrawing or electron-donating substituents to the aniline ring can tune the energy levels of the molecule and thus the properties of the resulting polymer. acs.orgnih.gov

The conformational constraints of the azepane ring are also a critical design element. Introducing substituents on the azepane ring can lock it into specific conformations, which can be exploited to achieve selectivity in biological interactions or to control the packing in solid-state materials. lifechemicals.com

Q & A

What are the optimal synthetic routes for preparing 4-(azepan-2-yl)-N,N-dimethylaniline, and how can its structural integrity be validated?

Basic Research Question

Methodological Answer:

Synthesis typically involves condensation reactions between azepane derivatives and nitroso intermediates. For example, nitroso-N,N-dimethylaniline ( , CAS 138-89-6) can react with azepane under controlled pH and temperature to form the target compound. Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and electronic environments .

- Mass spectrometry for molecular weight confirmation .

How do solvent polarity and external electric fields influence the fluorescence properties of this compound?

Basic Research Question

Methodological Answer:

Solvent polarity modulates the excited-state dipole moment, affecting fluorescence wavenumber and decay time. Experimental protocols include:

- Solvent screening (e.g., cyclohexane vs. acetonitrile) to correlate dielectric constant with emission shifts .

- Electric field application during absorption/fluorescence measurements to assess Stark effects .

- Polarizable continuum model (PCM) calculations to predict solvent reorganization energies .

What computational strategies (e.g., DFT, Hartree-Fock) are most effective for predicting molecular geometry and electronic properties of this compound?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set accurately predicts ground-state geometry, vibrational frequencies, and NMR chemical shifts when benchmarked against SC-XRD and experimental spectra .

- Hartree-Fock (HF) methods are less reliable for excited-state properties but useful for conformational analysis via torsion angle scans (e.g., AM1 semi-empirical calculations) .

- Frontier Molecular Orbital (FMO) analysis identifies charge-transfer regions critical for photophysical behavior .

How do Lewis acids catalyze reactions involving this compound, and what intermediates are formed?

Advanced Research Question

Methodological Answer:

Lewis acids (e.g., chlorozincate clusters) activate carbonyl groups and stabilize intermediates through hydrogen bonding. Key steps include:

- Mechanistic studies using kinetic isotope effects (KIEs) or trapping experiments to identify intermediates like carbocations or zwitterions .

- In situ IR/Raman spectroscopy to monitor transient species during catalysis .

How can contradictions between computational predictions and experimental data (e.g., vibrational frequencies, NMR shifts) be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from solvent effects or anharmonic vibrations. Mitigation strategies include:

- Explicit solvent modeling (e.g., PCM or QM/MM) instead of gas-phase approximations .

- Scaling factors for vibrational frequencies (e.g., 0.961 for B3LYP/6-31G(d)) .

- Relaxed potential energy surface scans to account for dynamic effects in NMR chemical shifts .

What crystallographic techniques reveal polymorphism in this compound derivatives?

Advanced Research Question

Methodological Answer:

- Variable-temperature SC-XRD identifies phase transitions (e.g., triclinic-to-triclinic shifts at 122.5 K) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) driving polymorphism .

How are nitroso derivatives of N,N-dimethylaniline utilized in synthesizing azepane-functionalized compounds?

Basic Research Question

Methodological Answer:

Nitroso groups act as electrophilic partners in condensation reactions. Example workflow:

- Nitroso-N,N-dimethylaniline synthesis via nitrosation of dimethylaniline .

- Nucleophilic attack by azepane under basic conditions to form the C–N bond .

What experimental designs are critical for studying intramolecular charge transfer in this compound analogs?

Advanced Research Question

Methodological Answer:

- Time-resolved fluorescence spectroscopy measures charge-transfer lifetimes in solvents of varying polarity .

- Solvatochromic shift analysis correlates Stokes shifts with solvent polarizability .

- Electric-field-modulated absorption to probe dipole moment changes in excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.